molecular formula C11H11N3 B3016549 (5-Phenylpyrazin-2-yl)methanamine CAS No. 1491808-64-0

(5-Phenylpyrazin-2-yl)methanamine

Cat. No.: B3016549
CAS No.: 1491808-64-0
M. Wt: 185.23
InChI Key: SADMFBOPPFHFCK-UHFFFAOYSA-N
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Description

(5-Phenylpyrazin-2-yl)methanamine: is an organic compound that features a pyrazine ring substituted with a phenyl group at the 5-position and a methanamine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of (5-Phenylpyrazin-2-yl)methanamine typically begins with commercially available pyrazine derivatives and phenyl-substituted reagents.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out in the presence of catalysts (e.g., palladium-based catalysts for coupling reactions) and under controlled temperatures to ensure high yields and purity.

Industrial Production Methods:

  • Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (5-Phenylpyrazin-2-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazine N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, converting the compound into its reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually conducted in anhydrous solvents.

    Substitution: Various nucleophiles (e.g., halides, amines); reactions often require basic or acidic conditions depending on the nucleophile.

Major Products:

    Oxidation: Pyrazine N-oxides.

    Reduction: Reduced pyrazine derivatives.

    Substitution: Substituted pyrazine derivatives with different functional groups replacing the methanamine group.

Scientific Research Applications

Chemistry:

    Catalysis: (5-Phenylpyrazin-2-yl)methanamine can be used as a ligand in coordination chemistry, forming complexes with transition metals that serve as catalysts in various organic transformations.

Biology and Medicine:

    Drug Development: The compound’s structure allows it to interact with biological targets, making it a candidate for drug development, particularly in the treatment of diseases involving pyrazine derivatives.

Industry:

    Materials Science: It can be used in the synthesis of novel materials with specific electronic or photophysical properties, useful in the development of sensors and electronic devices.

Mechanism of Action

The mechanism by which (5-Phenylpyrazin-2-yl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would vary based on the specific biological context and the nature of the disease being targeted.

Comparison with Similar Compounds

    (5-Phenylpyrazin-2-yl)ethanamine: Similar structure but with an ethanamine group instead of methanamine.

    (5-Phenylpyrazin-2-yl)methanol: Contains a methanol group instead of methanamine.

    (5-Phenylpyrazin-2-yl)acetic acid: Features an acetic acid group in place of methanamine.

Uniqueness:

    (5-Phenylpyrazin-2-yl)methanamine: is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanamine group allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(5-phenylpyrazin-2-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-6-10-7-14-11(8-13-10)9-4-2-1-3-5-9/h1-5,7-8H,6,12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SADMFBOPPFHFCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC=C(N=C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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